molecular formula C16H12ClFOS B13091189 2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13091189
M. Wt: 306.8 g/mol
InChI Key: GHNKYVSUMSXDEB-UHFFFAOYSA-N
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Description

2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components. This compound is characterized by the presence of a thiobenzaldehyde group attached to a propyl chain, which is further substituted with a 2-chloro-4-fluorophenyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-chloro-4-fluorophenylacetone. This intermediate is then subjected to a thiolation reaction with thiobenzaldehyde under controlled conditions to yield the final product.

  • Preparation of 2-chloro-4-fluorophenylacetone

      Starting materials: 2-chloro-4-fluorotoluene and acetone.

      Reaction conditions: The reaction is carried out in the presence of a base such as sodium hydroxide and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired ketone.

  • Thiolation Reaction

      Starting materials: 2-chloro-4-fluorophenylacetone and thiobenzaldehyde.

      Reaction conditions: The reaction is typically conducted in an inert atmosphere using a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to promote the thiolation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, bromine; reactions are carried out in solvents like sulfuric acid or carbon tetrachloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity or receptor binding. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-(3-Chloro-4-fluorophenoxy)acetic acid
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(2-chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-15-9-13(18)6-7-14(15)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2

InChI Key

GHNKYVSUMSXDEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C=S

Origin of Product

United States

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